molecular formula C15H9ClF4O3 B12399665 3-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-2-fluoro-benzoic acid

3-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-2-fluoro-benzoic acid

Cat. No.: B12399665
M. Wt: 348.67 g/mol
InChI Key: TWOXPNAILYKJPT-UHFFFAOYSA-N
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Description

3-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-2-fluoro-benzoic acid is a complex organic compound with the molecular formula C14H8ClF3O3 It is known for its unique chemical structure, which includes a trifluoromethyl group, a chloro group, and a phenoxy group attached to a benzoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-2-fluoro-benzoic acid typically involves multiple steps. One common method includes the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol under high temperature (130°C) and an inert atmosphere for a 24-hour reaction time . Another method involves performing a salt-forming reaction in a crown-ether catalyst and a dimethylsulfoxide/toluene mixed solvent, followed by etherification with 3,4-dichlorobenzotrifluoride at 130-175°C, and finally acidification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound often utilize phase-transfer catalytic preparation technology. This involves using a crown-ether phase transfer catalyst to promote the chemical reaction and timely removal of water generated in the system by toluene. This method has advantages such as high yield (over 96%), increased chemical reaction rate, short reaction period, easy product separation, and low environmental pollution .

Chemical Reactions Analysis

Types of Reactions

3-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-2-fluoro-benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include mixed acids for nitration and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to ensure the desired reaction pathways and product selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-2-fluoro-benzoic acid include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which impart specific chemical properties and reactivity. The presence of both chloro and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C15H9ClF4O3

Molecular Weight

348.67 g/mol

IUPAC Name

3-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-2-fluorobenzoic acid

InChI

InChI=1S/C15H9ClF4O3/c16-11-6-9(15(18,19)20)4-5-12(11)23-7-8-2-1-3-10(13(8)17)14(21)22/h1-6H,7H2,(H,21,22)

InChI Key

TWOXPNAILYKJPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)F)COC2=C(C=C(C=C2)C(F)(F)F)Cl

Origin of Product

United States

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